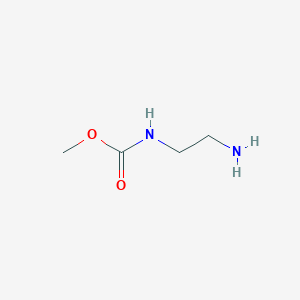

methyl N-(2-aminoethyl)carbamate

概要

説明

Methyl N-(2-aminoethyl)carbamate is a chemical compound that contains a total of 17 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 (thio-) carbamate (aliphatic), and 1 primary amine (aliphatic) .

Synthesis Analysis

Carbamates, such as methyl N-(2-aminoethyl)carbamate, are useful protecting groups for amines. They can be installed and removed under relatively mild conditions. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .Molecular Structure Analysis

The molecular structure of methyl N-(2-aminoethyl)carbamate includes a carbamate functional group, which looks like the combination of an ester and an amide, with N and O flanking a carbonyl .Chemical Reactions Analysis

Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .科学的研究の応用

Antitumor and Antifilarial Potential

Methyl N-(2-aminoethyl)carbamate derivatives have been synthesized and evaluated for their potential in inhibiting leukemia cell proliferation and antifilarial activity. Notably, compounds like methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate demonstrated significant antitumor and antifilarial properties, highlighting the therapeutic potential of these derivatives in medical research (Kumar et al., 1993).

Chemical Transformation and Deprotection

Research in chemical synthesis shows the utilization of carbamates, such as methyl N-(2-aminoethyl)carbamate, in the deprotection of amines. These studies contribute to refining chemical processes, enhancing the efficiency of synthetic methods (Scattolin et al., 2022).

Carbon Capture and CO2 Absorption

Carbamates, including methyl N-(2-aminoethyl)carbamate, play a crucial role in carbon capture technology. Research indicates their effectiveness in CO2 absorption processes, contributing to advancements in environmental technologies and sustainable practices (Ciftja et al., 2014).

Synthesis and Biological Activity

Methyl N-(2-aminoethyl)carbamate derivatives are synthesized for various applications, including potential antineoplastic agents. Studies in this domain focus on developing new compounds with significant biological activities (Easton et al., 1991).

Pharmaceutical Analysis

In pharmaceutical analysis, methods have been developed to determine the presence and degradation products of drugs like mebendazole, in which carbamates like methyl N-(2-aminoethyl)carbamate play a role. Such research is vital for ensuring drug quality and safety (Al-Kurdi et al., 1999).

Environmental Applications

Research on methyl N-(2-aminoethyl)carbamate extends to environmental applications, such as the detection and analysis of carbamate insecticides. This is crucial for monitoring environmental pollutants and ensuring ecological safety (Lawrence & Frei, 1972).

作用機序

Target of Action

It’s known that carbamates generally act by inhibiting acetylcholinesterase, an enzyme crucial for nerve function .

Mode of Action

Methyl N-(2-aminoethyl)carbamate likely interacts with its targets by forming a covalent bond, leading to the inhibition of the target enzyme. This inhibition disrupts the normal biochemical processes, causing a range of effects .

Biochemical Pathways

Carbamates are known to affect the cholinergic pathway by inhibiting acetylcholinesterase, which disrupts nerve signal transmission .

Pharmacokinetics

Carbamates are generally well absorbed by the body, distributed throughout the body, metabolized primarily in the liver, and excreted via urine .

Result of Action

Inhibition of acetylcholinesterase by carbamates can lead to an accumulation of acetylcholine, resulting in overstimulation of muscles and glands controlled by the nervous system .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl N-(2-aminoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-8-4(7)6-3-2-5/h2-3,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPCBYPQDSLNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-(2-aminoethyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d]thiazol-2-yl)butan-1-amine](/img/structure/B1465950.png)

![2-[Benzyl(2-methylprop-2-EN-1-YL)amino]ethan-1-OL](/img/structure/B1465954.png)

![N-Cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465955.png)

![N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N3,N3-dimethyl-1,3-propanediamine hydrochloride](/img/structure/B1465957.png)

![N,N-Diallyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465958.png)

![7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1465960.png)

![(2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/no-structure.png)